2,4-Dibromo-6-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLXEKFYZIBUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371584 | |
| Record name | 2,4-dibromo-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141474-37-5 | |
| Record name | 2,4-Dibromo-6-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141474-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dibromo-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,4 Dibromo 6 Fluoroaniline
Regioselective Bromination Approaches for Anilines
Achieving regioselectivity in the bromination of anilines, particularly fluoroanilines, is a critical aspect of synthesizing specifically substituted compounds like 2,4-Dibromo-6-fluoroaniline. The interplay of electronic and steric effects of the substituents on the aromatic ring governs the position of electrophilic attack.
Electrophilic Aromatic Substitution Mechanisms in Fluoroaniline (B8554772) Systems
The bromination of fluoroaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. smolecule.com The aromatic ring, acting as a nucleophile, attacks an electrophile, in this case, a bromine species. masterorganicchemistry.com This initial attack is the rate-determining step as it disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized across the ring. libretexts.org In the final, fast step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comlibretexts.org
In fluoroaniline systems, the amino group (-NH2) is a potent activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, yet it also directs ortho and para. When both are present, their combined influence determines the ultimate position of substitution. For instance, in the bromination of 2-fluoroaniline (B146934), the amino group strongly directs to the para position (position 4), leading to the formation of 4-bromo-2-fluoroaniline (B1266173). google.com
Directed Ortho-Metalation (DoM) Strategies for Enhanced Regioselectivity
Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate then reacts with an electrophile, leading to substitution exclusively at the ortho position. wikipedia.org
Common DMGs include groups with heteroatoms that can coordinate to the lithium, such as methoxy, tertiary amine, and amide groups. wikipedia.org For anilines, the amino group itself can be a DMG, although protection is often required to prevent N-deprotonation. Protecting the amine in fluoroanilines can direct metalation to the position ortho to the fluorine atom. researchgate.net This strategy can be particularly useful for introducing substituents at positions that are not favored by classical electrophilic aromatic substitution. While direct application to this compound synthesis from 2-fluoroaniline is complex due to the multiple reactive sites, DoM offers a potential route for introducing one of the bromo groups with high control.
Catalytic Bromination Methods: Exploration of Transition Metal Catalysis (e.g., Copper-Catalyzed Systems)
Transition metal catalysis, particularly with copper, has emerged as a desirable method for the oxidative bromination of anilines due to its efficiency and milder reaction conditions compared to traditional methods. thieme-connect.comsci-hub.se Copper-catalyzed systems can offer improved regioselectivity and are more environmentally friendly, especially when only a catalytic amount of the copper salt is required. thieme-connect.comsci-hub.se
One reported method involves the treatment of anilines with sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O). thieme-connect.comsci-hub.se This system has been shown to be effective for the regioselective bromination of various anilines. thieme-connect.com For instance, the bromination of 2-fluoroaniline using copper(II) bromide (CuBr2) in an ionic liquid solvent resulted in a high yield of the para-brominated product, 4-bromo-2-fluoroaniline. researchgate.net The reaction proceeded at room temperature with high regioselectivity. researchgate.netbeilstein-journals.org While these methods primarily yield monobrominated products, adjusting reaction conditions and stoichiometry could potentially lead to dibromination.
| Substrate | Catalyst/Reagent | Solvent | Product | Yield | Reference |
| 2-Nitroaniline | CuSO4·5H2O/NaBr/Na2S2O8 | CH3CN/H2O | 4-Bromo-2-nitroaniline | 95% | thieme-connect.com |
| 2-Fluoroaniline | CuBr2 | 1-hexyl-3-methylimidazolium bromide | 4-Bromo-2-fluoroaniline | 91% | researchgate.net |
Utilization of N-Halosuccinimides and Other Halogenating Agents
N-halosuccinimides, such as N-bromosuccinimide (NBS), are widely used and versatile reagents for the bromination of aromatic compounds, including anilines. organic-chemistry.orgresearchgate.net NBS is often preferred over molecular bromine due to its ease of handling and its ability to provide a low concentration of bromine in the reaction mixture, which can help control selectivity and prevent over-bromination. researchgate.net
The reactivity of NBS can be enhanced by using it in conjunction with acids or other catalysts. organic-chemistry.org For example, highly deactivated aromatic compounds can be monobrominated using NBS in concentrated sulfuric acid. organic-chemistry.org The use of hexafluoroisopropanol as a solvent has also been shown to enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org For activated systems like anilines, NBS can effectively achieve bromination under various conditions. researchgate.net The regioselectivity is still governed by the directing effects of the substituents on the aniline (B41778) ring. researchgate.net An improved method for the high-yield synthesis of 4-bromo-2-fluoroaniline involves the use of N-bromoamides or N-bromoimides, with dibromantin being a particularly preferred agent, at low temperatures. google.com
Multistep Synthesis Pathways to this compound
The synthesis of this compound often necessitates a multistep approach to ensure the correct placement of the three different substituents on the benzene (B151609) ring.
Synthesis from Substituted Fluoroanilines
A common strategy for synthesizing this compound starts with a pre-existing substituted fluoroaniline, most commonly 2-fluoroaniline. A patented method describes a synthetic route to 2-bromo-6-fluoroaniline (B133542) from 2-fluoroaniline that involves several steps. google.com This process includes the protection of the amino group, followed by sulfonylation and amidation/esterification to introduce a directing group. Bromination is then carried out, and finally, the directing group is removed to yield the target compound. google.com This multi-step sequence is designed to control the regioselectivity of the bromination by blocking the para-position to the amino group, thereby forcing bromination at the desired ortho position. google.com
Another patented approach to a related compound, 2-bromo-3-fluoroaniline, starts with 2-fluoroaniline, which is first sulfonated by heating in sulfuric acid. wipo.int The resulting sulfonic acid is then brominated using hydrogen bromide and hydrogen peroxide. The final step involves desulfonation in anisole (B1667542) with sulfuric acid to give the product. wipo.int While this synthesis yields a different isomer, the principles of using a blocking/directing group that is later removed are applicable to the synthesis of this compound.
| Starting Material | Key Steps | Target/Intermediate | Significance | Reference |
| 2-Fluoroaniline | Amino protection, sulfonylation, bromination, deprotection | 2-Bromo-6-fluoroaniline | Controlled regioselective bromination | google.com |
| 2-Fluoroaniline | Sulfonation, bromination, desulfonation | 2-Bromo-3-fluoroaniline | Use of a removable blocking group | wipo.int |
Strategies for Ortho- and Para-Bromination with Fluorine Present
The synthesis of this compound involves the selective introduction of two bromine atoms onto the 2-fluoroaniline backbone at the ortho- and para-positions relative to the amino group. The amino (-NH₂) group is a powerful activating group and directs electrophiles to the ortho and para positions. byjus.com The fluorine atom, being weakly deactivating, also influences the regioselectivity of the bromination reaction.
Direct bromination of 2-fluoroaniline can lead to the formation of multiple products, including the desired this compound, as well as mono-brominated and other di-brominated isomers. google.com Achieving high selectivity for the 2,4-dibromo product requires careful control of the reaction conditions. One patented method describes the bromination of 2-fluoroaniline using a brominating agent such as dibromantin at low temperatures, ranging from 0°C to -50°C, to achieve selective 4-position bromination with minimal formation of the dibrominated product. google.com Another approach involves a copper-catalyzed bromination, which has shown to be effective for the regioselective bromination of anilines. thieme-connect.comsci-hub.se For instance, the use of CuSO₄·5H₂O with NaBr and Na₂S₂O₈ in a mixture of acetonitrile (B52724) and water can facilitate the bromination of substituted anilines. thieme-connect.comsci-hub.se
Protecting Group Chemistry in Selective Bromination and Subsequent Deprotection
To overcome the high reactivity of the aniline and prevent over-bromination or the formation of undesired isomers, the amino group is often temporarily protected. byjus.comallen.in Acetylation is a common protection strategy where the aniline is converted to an acetanilide (B955) using acetic anhydride. byjus.comallen.inimist.ma The resulting N-acetyl group is less activating than the amino group, allowing for more controlled bromination. byjus.com
Optimization of Reaction Conditions for Yield, Purity, and Atom Economy
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.
Solvent Effects on Regioselectivity and Reaction Rates
The choice of solvent can significantly influence the regioselectivity and rate of bromination reactions. lookchem.comthieme-connect.com The polarity of the solvent can affect the reactivity of the brominating agent and the stability of the reaction intermediates. lookchem.comthieme-connect.com For instance, in the bromination of meta-substituted anilines with N-bromosuccinimide (NBS), the regioselectivity is markedly dependent on the solvent's polarity. lookchem.comthieme-connect.com Solvents such as acetonitrile, acetone, and even water have been explored in bromination reactions to enhance reactivity and selectivity. wku.edu The use of ionic liquids as solvents has also been investigated for the regioselective halogenation of unprotected anilines, offering a potentially greener alternative to traditional organic solvents. nih.gov
Temperature and Stoichiometry Control in Bromination Reactions
Temperature is a critical factor in controlling the selectivity of bromination. Low temperatures are often employed to minimize the formation of byproducts and control the exothermic nature of the reaction. google.com For example, a patented process for the synthesis of 4-bromo-2-fluoroaniline specifies a temperature range of -23°C to -34°C to achieve high selectivity. google.com
The stoichiometry of the reactants, particularly the amount of brominating agent used, is crucial for achieving the desired degree of bromination. jalsnet.com Controlling the molar ratio of the brominating agent to the substrate allows for the selective formation of mono-, di-, or tri-brominated products. jalsnet.com Careful, often portion-wise, addition of the brominating agent can also help to control the reaction and prevent over-bromination. thieme-connect.comsci-hub.se
Green Chemistry Principles in the Synthesis of Halogenated Anilines
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. acs.orgroyalsocietypublishing.org These principles are increasingly being applied to the synthesis of halogenated anilines to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.maresearchgate.net
Key green chemistry principles relevant to the synthesis of this compound include:
Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. acs.orgijcrt.org Reactions with high atom economy generate less waste.
Use of Safer Solvents and Auxiliaries: This involves minimizing or replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids. royalsocietypublishing.org Solvent-free reaction conditions are also a desirable goal. scispace.com
Catalysis: The use of catalysts is preferred over stoichiometric reagents because catalysts are used in smaller amounts and can be recycled and reused. royalsocietypublishing.org Catalytic approaches, such as the copper-catalyzed bromination, align with this principle. thieme-connect.comsci-hub.se
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. royalsocietypublishing.org
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org This can be achieved through the development of highly selective reactions that minimize byproduct formation.
The development of catalytic systems, the use of safer solvents, and the optimization of reaction conditions to improve yield and selectivity all contribute to a greener synthesis of halogenated anilines like this compound.
Reactivity and Reaction Pathways of 2,4 Dibromo 6 Fluoroaniline
Mechanistic Investigations of Electrophilic and Nucleophilic Processes
The strategic placement of halogen atoms and the amino group on the aniline (B41778) ring allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
The bromine atoms at the 2 and 4 positions of 2,4-Dibromo-6-fluoroaniline are amenable to participation in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups. The reactivity of the bromine substituents in such reactions is influenced by their position on the aromatic ring and the electronic effects of the other substituents. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom can modulate the reactivity of the C-Br bonds. For instance, in the synthesis of certain kinase inhibitors, the bromine atoms of similar compounds can be selectively coupled with boronic acids to create complex molecular architectures. However, increased steric hindrance and electron-withdrawing effects from multiple halogen substituents may reduce the reactivity in cross-coupling reactions compared to mono-brominated derivatives.
Aryl chlorides are generally less reactive than the corresponding bromides and iodides in Suzuki-Miyaura reactions. d-nb.info The order of reactivity for aryl halides in this type of coupling is typically I > Br > Cl > F. ajrconline.org
While the bromine atoms are the primary sites for cross-coupling, the fluorine atom at the 6-position can undergo nucleophilic aromatic substitution (SNA r). wikipedia.org This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, the two bromine atoms act as electron-withdrawing groups, which can activate the ring towards nucleophilic attack. masterorganicchemistry.com
The rate of nucleophilic aromatic substitution is often dependent on the nature of the leaving group, with the reactivity order generally being F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, and the highly electronegative fluorine atom is better at stabilizing the transition state leading to this intermediate. masterorganicchemistry.com A general procedure for the nucleophilic aromatic substitution of a similar compound, 2,4-dibromo-6-(tert-butyl)-3-fluoroaniline, has been documented. escholarship.org
The amino group of this compound exhibits characteristic reactivity. It can undergo amidation, a reaction that is often used to protect the amino group or to introduce new functional groups. For example, the reaction of this compound with propionyl chloride in the presence of triethylamine (B128534) and a catalytic amount of dimethylaminopyridine yields 2,4-Dibromo-6-fluorodipropionylanilide. google.com Acetylation of anilines can also be used to attenuate the activating influence of the amino group. msu.edulibretexts.org
Alkylation of the aniline nitrogen is another common transformation. google.comresearchgate.net However, monoalkylation can sometimes be challenging to control, as dialkylation can be a significant side reaction. google.com The nitrogen atom's lone pair of electrons makes it nucleophilic and susceptible to oxidation. smolecule.com The oxidation of anilines can lead to a variety of products, including nitroso and nitro derivatives, depending on the oxidizing agent and reaction conditions. The electrochemical oxidation of similar compounds like 2,4-dibromoaniline (B146533) has been studied. chemchart.com
Influence of Halogen Substituents on Aromatic Ring Activation and Deactivation
The presence of halogen substituents on the benzene (B151609) ring significantly influences its reactivity towards electrophilic aromatic substitution. Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. masterorganicchemistry.comquora.comquora.com However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation formed during electrophilic attack at these positions. makingmolecules.compressbooks.publibretexts.org
Intramolecular Interactions and Their Effect on Reaction Pathways
Intramolecular interactions within the this compound molecule can influence its conformation and, consequently, its reaction pathways. The presence of the amino group and the fluorine atom allows for the possibility of intramolecular hydrogen bonding between the N-H of the amino group and the adjacent fluorine atom. Such interactions can affect the acidity of the amino protons and the nucleophilicity of the nitrogen atom.
Furthermore, the electronic interactions between the substituents, as described by their resonance and inductive effects, play a crucial role in determining the regioselectivity of reactions. The interplay of the activating amino group and the deactivating but ortho, para-directing halogen atoms will dictate the preferred sites of electrophilic attack.
Reaction Kinetics and Thermochemical Analysis of Key Transformations
Detailed kinetic and thermochemical data for the reactions of this compound are not extensively available in the provided search results. However, general principles of physical organic chemistry can be applied to understand the energetic profiles of its key transformations.
For instance, the Suzuki-Miyaura coupling reaction involves a catalytic cycle with several steps, including oxidative addition, transmetalation, and reductive elimination. The rates of these steps would be influenced by the electronic and steric environment of the C-Br bonds in this compound.
Similarly, the kinetics of nucleophilic aromatic substitution involving the fluorine atom would be dependent on the stability of the Meisenheimer intermediate. The presence of two bromine atoms ortho and para to the fluorine would be expected to stabilize this intermediate, thereby increasing the reaction rate compared to a non-brominated fluoroaniline (B8554772). masterorganicchemistry.comlibretexts.org
Thermochemical analysis, such as the determination of reaction enthalpies, could provide valuable insights into the feasibility and exothermicity of these reactions. For example, the enthalpies of bromination for similar aniline derivatives have been studied using reaction calorimetry.
Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 6 Fluoroaniline
Quantum Chemical Calculations for Molecular Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are crucial for understanding the intrinsic features of molecules like 2,4-Dibromo-6-fluoroaniline.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. science.gov Specifically, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is effective for optimizing molecular geometries. researchgate.netdergipark.org.tr This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.
For a molecule like this compound, geometry optimization would determine the precise bond lengths, bond angles, and dihedral angles. In a study on the analogous compound 2,6-dibromo-3-chloro-4-fluoroaniline, DFT calculations were performed to obtain its optimized structure. researchgate.net The results from such a study provide the foundational data for all other computational analyses. The planarity of the aniline (B41778) ring and the orientation of the amino (-NH₂) group are key conformational features. Distortions from a perfect hexagonal ring structure are expected due to the presence of bulky and electronegative substituents (Br, F, and NH₂). tsijournals.com
Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) based on Analogous Compounds Note: Data is illustrative and based on calculations for structurally similar molecules like 2,6-dibromo-3-chloro-4-fluoroaniline.
| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |
| Bond Length | C-C (ring) | 1.38 - 1.41 | Bond Angle | C-C-C (ring) | 118 - 122 |
| C-N | ~1.38 | C-C-N | ~120 | ||
| C-F | ~1.35 | C-C-Br | ~120 | ||
| C-Br | ~1.92 | H-N-H | ~113 | ||
| N-H | ~1.01 | ||||
| This interactive table showcases typical bond lengths and angles derived from DFT/B3LYP calculations on similar halogenated anilines. dergipark.org.trresearchgate.net |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. wuxiapptec.com
In computational studies of 2,6-dibromo-3-chloro-4-fluoroaniline, the HOMO and LUMO energies were calculated using DFT. researchgate.net The HOMO is typically distributed over the aniline ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO is also generally located over the aromatic ring. The calculated energy gap for this analog was found to be approximately 4.80 eV (at the DFT/B3LYP level), which suggests that the molecule is quite stable. researchgate.net These calculations confirm that charge transfer occurs within the molecule, a property essential for various applications, including nonlinear optics. researchgate.net
Table 2: Calculated Frontier Orbital Energies and Energy Gap Note: Data presented is for the analogous compound 2,6-dibromo-3-chloro-4-fluoroaniline. researchgate.net
| Parameter | DFT/B3LYP Level (eV) |
| EHOMO | -6.41 |
| ELUMO | -1.61 |
| Energy Gap (ΔE) | 4.80 |
| This interactive table displays the calculated HOMO, LUMO, and energy gap values, which are crucial for predicting the molecule's chemical reactivity and stability. researchgate.netajchem-a.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov
For a substituted aniline like this compound, the MEP surface would reveal specific reactive sites. In the related 2,6-dibromo-3-chloro-4-fluoroaniline, MEP analysis shows that the most negative potential is concentrated around the electronegative fluorine and nitrogen atoms, making these the primary sites for electrophilic interaction. researchgate.net The regions of highest positive potential are located around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack. researchgate.net The bromine atoms and the carbon skeleton generally exhibit intermediate potential values. This detailed mapping provides crucial information about how the molecule will interact with other reagents. rsc.org
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de This analysis provides deep insights into intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.com These donor-acceptor interactions stabilize the molecule.
The stability conferred by hyperconjugation can be quantified by the second-order perturbation energy, E(2). researchgate.net In a molecule like this compound, significant hyperconjugative interactions would be expected. For instance, studies on similar anilines reveal strong interactions involving the lone pair electrons of the nitrogen atom (LP(N)) delocalizing into the antibonding π* orbitals of the benzene (B151609) ring. researchgate.net Similarly, lone pairs on the halogen atoms (F, Br) would also participate in such stabilizing interactions with the ring. The NBO analysis quantifies these effects, providing a detailed picture of the electronic delocalization that governs the molecule's structure and reactivity. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are not only used to predict structure and reactivity but also to simulate spectroscopic data, which can be compared directly with experimental results to confirm molecular identity and structure.
Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental Infrared (IR) and Raman spectra. Using DFT methods (e.g., B3LYP), harmonic vibrational frequencies can be computed for the optimized molecular structure. nih.govscience.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. core.ac.uk
For the analog 2,6-dibromo-3-chloro-4-fluoroaniline, a detailed vibrational analysis was performed. researchgate.net The calculated frequencies were compared with experimental FT-IR and FT-Raman spectra, and the vibrational modes were assigned based on the Potential Energy Distribution (PED). researchgate.net Key vibrational modes for this class of molecules include N-H stretching, C-H stretching, C-C stretching of the aromatic ring, and the characteristic vibrations of the C-F, C-Br, and C-N bonds. The good agreement between the scaled theoretical wavenumbers and the observed spectral bands validates both the computational model and the experimental assignments. nih.gov
Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for an Analogous Molecule Note: Data is illustrative, based on the study of 2,6-dibromo-3-chloro-4-fluoroaniline. researchgate.net
| Assignment | Calculated (Scaled) FT-IR | Experimental FT-IR | Calculated (Scaled) FT-Raman | Experimental FT-Raman |
| N-H Asymmetric Stretch | 3478 | 3475 | 3478 | - |
| N-H Symmetric Stretch | 3388 | 3380 | 3388 | - |
| C-H Stretch | 3080 | 3075 | 3080 | 3078 |
| C-C Stretch | 1580 | 1578 | 1580 | 1582 |
| NH₂ Scissoring | 1619 | 1621 | 1619 | 1620 |
| C-F Stretch | 1238 | 1240 | 1238 | 1245 |
| C-Br Stretch | 650 | 652 | 650 | 655 |
| This interactive table compares the computationally predicted and experimentally observed vibrational frequencies for key functional groups, demonstrating the accuracy of the theoretical model. researchgate.net |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)
Computational chemistry provides a powerful tool for predicting the NMR chemical shifts of molecules, offering a way to corroborate experimental findings and aid in spectral assignment. The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra for this compound relies on sophisticated quantum mechanical calculations.
Methodology: The most common and reliable method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT). nih.govjmaterenvironsci.comacs.org Functionals such as B3LYP are frequently employed with extensive basis sets like 6-311++G(d,p) to ensure accuracy. jmaterenvironsci.combohrium.com This process involves first optimizing the molecular geometry to find its lowest energy conformation. Following optimization, the GIAO method calculates the isotropic magnetic shielding constants (σ) for each nucleus. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. jmaterenvironsci.com
δ_sample = σ_ref - σ_sample
For ¹⁹F NMR, which covers a much wider chemical shift range, specific computational procedures are evaluated to achieve high accuracy. Studies recommend methods like the ωB97XD functional with an aug-cc-pvdz basis set for reliable ¹⁹F chemical shift predictions. chemrxiv.orgresearchgate.net
Research Findings: While specific computational studies for this compound are not extensively published, the principles are well-established from research on substituted anilines and fluorinated aromatic compounds. nih.govjmaterenvironsci.com The electronic environment of each nucleus, dictated by the electron-donating amino group and the electron-withdrawing halogen substituents, governs its chemical shift.
¹H NMR: The protons on the aromatic ring are expected to appear in the aromatic region (typically 6.0-8.0 ppm). The precise shifts are influenced by the positions of the bromine and fluorine atoms.
¹³C NMR: DFT calculations can predict the shifts for all six carbon atoms in the benzene ring. The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller two- or three-bond couplings. The presence of the NH₂ group generally leads to a decrease in the chemical shifts of the ortho- and para-positioned carbons. scm.com
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Its position would be predicted relative to a standard like CFCl₃.
The following table illustrates how predicted NMR data for this compound would be presented based on computational studies of similar molecules.
Table 1: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (δ) | Notes |
| ¹H | ||
| H-3 | ~7.6 ppm | Influenced by ortho-Br and meta-F. |
| H-5 | ~7.3 ppm | Influenced by ortho-Br and meta-NH₂. |
| NH₂ | ~4.0 ppm | Shift can be broad and is solvent-dependent. |
| ¹³C | ||
| C-1 (C-N) | ~145 ppm | Attached to the amino group. |
| C-2 (C-Br) | ~110 ppm | Shielded by ortho-substituents. |
| C-3 (C-H) | ~130 ppm | Aromatic CH. |
| C-4 (C-Br) | ~115 ppm | Attached to bromine. |
| C-5 (C-H) | ~125 ppm | Aromatic CH. |
| C-6 (C-F) | ~150 ppm (d, ¹JCF ≈ 240 Hz) | Directly bonded to fluorine, shows large C-F coupling. |
| ¹⁹F | ||
| F at C-6 | ~ -110 to -130 ppm | Relative to CFCl₃; precise value depends on the computational method and solvent model. |
Evaluation of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties is a key area of materials science, with applications in telecommunications and optical computing. researchgate.net Computational methods are instrumental in predicting the NLO response of molecules like this compound, allowing for the rational design of new materials.
Methodology: NLO properties are typically calculated using DFT methods. The key parameters include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The finite-field (FF) approach is a widely used technique where an external electric field is applied computationally, and the response of the molecule's energy and dipole moment is used to calculate the NLO properties. bohrium.comresearchgate.net Time-dependent DFT (TD-DFT) is also used to calculate electronic absorption spectra, which are important for understanding the transparency and resonance effects related to NLO activity. researchgate.netresearchgate.net
Research Findings: The NLO properties of this compound are determined by the intramolecular charge transfer (ICT) occurring between the electron-donating amino (-NH₂) group and the electron-withdrawing halogen atoms (-Br, -F). This push-pull mechanism is fundamental to achieving a high NLO response.
Studies on similar halogenated anilines have shown that the type and position of the halogen can significantly influence the NLO properties. bohrium.comccsenet.org For instance, a computational study on di-halogenated anilines found that 2,5-dibromoaniline (B181072) exhibited an enhanced first hyperpolarizability (β) compared to other derivatives. bohrium.com This suggests that the two bromine atoms in this compound, combined with the fluorine atom, would create a significant asymmetric electronic distribution, likely resulting in a notable NLO response. The first hyperpolarizability (β) is a critical measure of second-order NLO activity. researchgate.net A larger β value indicates a stronger NLO response.
The table below summarizes the key NLO properties and the computational methods used for their evaluation, based on studies of related compounds.
Table 2: Computationally Evaluated Nonlinear Optical (NLO) Properties
| Property | Symbol | Computational Method | Significance |
| Dipole Moment | μ | DFT (e.g., B3LYP/6-311++G(d,p)) | Measures the molecule's overall polarity and charge separation. jmaterenvironsci.com |
| Mean Polarizability | <α> | Finite-Field (FF) Approach | Describes the linear response of the electron cloud to an electric field. |
| First-Order Hyperpolarizability | β | Finite-Field (FF) Approach | Quantifies the second-order NLO response, crucial for applications like SHG. bohrium.com |
| HOMO-LUMO Energy Gap | E_gap | TD-DFT | A smaller gap can enhance NLO properties but may affect transparency. researchgate.net |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling provides deep insights into how chemical reactions occur by mapping the entire reaction pathway, including the identification of transient species like transition states. researchgate.netquantumatk.com For this compound, this involves modeling its potential reactions, such as electrophilic aromatic substitution or reactions involving the amino group.
Methodology: The primary goal is to locate the transition state (TS), which is the highest energy point along the minimum energy reaction path connecting reactants and products. ucsb.edu A TS is a first-order saddle point on the potential energy surface, having one and only one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu
Common methods for finding a transition state include:
Synchronous Transit-Guided Quasi-Newton (QST) Methods (QST2, QST3): These methods require the structures of the reactants and products (and in the case of QST3, an initial guess of the transition state) to locate the saddle point between them. ucsb.edu
Nudged Elastic Band (NEB): This method creates a series of intermediate "images" between the reactant and product and optimizes them simultaneously to find the minimum energy path. libretexts.org
Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified saddle point correctly connects the desired reactants and products. researchgate.net The energy difference between the reactants and the transition state gives the activation energy (Ea) for the reaction.
Research Findings: While specific computational studies on the reaction mechanisms of this compound are not readily available, the established methodologies can be applied to understand its reactivity. For example, a common reaction for anilines is N-acylation. acs.org A computational study of the N-acylation of this compound with a reagent like acetyl chloride would proceed as follows:
Geometry Optimization: The structures of the reactants (this compound, acetyl chloride) and the expected products would be optimized to their lowest energy states.
Transition State Search: Using a method like QST2 or NEB, the transition state for the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of acetyl chloride would be located.
Frequency Calculation: A frequency calculation on the TS structure would be run to verify the single imaginary frequency.
IRC Calculation: An IRC calculation would be performed to trace the reaction path from the transition state down to the reactants and products, confirming the connection.
This type of analysis provides crucial information on the reaction's feasibility (activation energy) and the geometry of the key transition state.
Table 3: Framework for Computational Modeling of a Reaction Mechanism
| Step | Computational Task | Purpose |
| 1. Initial State | Geometry Optimization of Reactants & Products | Determine the stable, low-energy structures and their energies. |
| 2. Path Finding | Transition State (TS) Search (e.g., QST2, NEB) | Locate the first-order saddle point on the potential energy surface. ucsb.edulibretexts.org |
| 3. Verification | Frequency Calculation at the TS | Confirm the structure is a true transition state (one imaginary frequency). ucsb.edu |
| 4. Pathway Confirmation | Intrinsic Reaction Coordinate (IRC) Calculation | Ensure the TS connects the correct reactants and products. researchgate.net |
| 5. Energetics | Calculate Activation Energy (Ea) and Reaction Energy (ΔE) | Determine the kinetic barrier and the overall thermodynamic favorability of the reaction. |
Advanced Spectroscopic Characterization and Analytical Methodologies
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. uha.fr These methods measure the vibrational frequencies of molecular bonds, which are unique to the types of bonds and their chemical environment. thermofisher.com The combination of FT-IR and Raman spectroscopy provides synergistic information, as some vibrational modes that are strong in Raman may be weak in IR, and vice versa. spectroscopyonline.com
For 2,4-Dibromo-6-fluoroaniline, the spectra would be characterized by specific vibrational modes corresponding to the amine group, the carbon-halogen bonds, and the aromatic ring. While a dedicated spectrum for this specific isomer is not detailed in the provided research, analysis of similar halogenated anilines, such as 2,6-dibromo-4-nitroaniline (B165464) and 2-bromo-6-chloro-4-fluoroaniline, allows for the prediction of key spectral features. nih.govresearchgate.net
Expected Vibrational Modes for this compound:
N-H Stretching: The amine group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region of the IR spectrum. researchgate.net
C-C Aromatic Stretching: The phenyl ring would show characteristic C-C stretching vibrations in the 1400-1650 cm⁻¹ range. researchgate.net
N-H Bending: The in-plane bending or scissoring motion of the NH₂ group is expected in the 1580-1650 cm⁻¹ region. researchgate.net
C-F Stretching: A strong absorption band corresponding to the C-F bond stretching is anticipated, typically found in the 1100-1300 cm⁻¹ region.
C-Br Stretching: Vibrations for the two C-Br bonds would be observed at lower wavenumbers, generally in the 500-700 cm⁻¹ range.
The following table summarizes the expected vibrational frequencies based on the analysis of analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |
| C-H Aromatic Stretch | 3000 - 3100 | Medium | Strong |
| N-H Bending | 1580 - 1650 | Medium-Strong | Weak |
| C=C Aromatic Ring Stretch | 1400 - 1650 | Medium-Strong | Strong |
| C-F Stretch | 1100 - 1300 | Strong | Weak |
| C-Br Stretch | 500 - 700 | Strong | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.
One-dimensional NMR provides fundamental information about the number and type of hydrogen, carbon, and fluorine atoms in the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the amine (NH₂) protons and two for the aromatic protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amine group. The protons will exhibit splitting patterns (coupling) due to interactions with each other and with the fluorine nucleus. The proton at position 3 would likely appear as a doublet of doublets due to coupling with the proton at position 5 and the fluorine at position 6. The proton at position 5 would similarly be split by the proton at position 3 and the fluorine atom.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the benzene (B151609) ring, due to the molecule's asymmetry. The chemical shifts are significantly affected by the attached substituents. The carbon atoms bonded to bromine and fluorine will show characteristic shifts, and the C-F bond will result in observable coupling (¹JCF, ²JCF, etc.), causing the signals for the fluorine-bearing carbon and its neighbors to appear as doublets. walisongo.ac.id
¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum provides specific information about the fluorine atom's chemical environment. For this compound, a single resonance is expected. This signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons at positions 1 (via the NH group, if coupling occurs) and 5.
2D NMR experiments provide correlational data that reveals how different atoms are connected within the molecule, which is essential for unambiguous signal assignment. github.io
COSY (Correlation Spectroscopy): This proton-detected experiment shows correlations between protons that are J-coupled (typically through 2-3 bonds). sdsu.edu In the COSY spectrum of this compound, a cross-peak would be observed connecting the signals of the two aromatic protons (at C3 and C5), confirming their spatial proximity in the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. youtube.comemerypharma.com For this molecule, the HSQC spectrum would show cross-peaks linking the ¹H signal of the C3 proton to the ¹³C signal of the C3 carbon, and the ¹H signal of the C5 proton to the ¹³C signal of the C5 carbon. This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping out the complete carbon skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu This technique is particularly useful for assigning quaternary (non-protonated) carbons. github.io For example, the amine protons could show correlations to the C1, C2, and C6 carbons. The aromatic proton at C3 would show correlations to neighboring carbons such as C1, C2, C4, and C5, helping to definitively assign the positions of the bromine and fluorine substituents.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the calculation of its elemental formula. For this compound (C₆H₄Br₂FN), the monoisotopic mass can be calculated with high accuracy.
A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.
Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for halogenated aromatic amines may include the loss of a bromine atom (M-Br)⁺, followed by subsequent fragmentation of the remaining ring structure.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can obtain detailed information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound is not available in the provided sources, a detailed structural analysis has been performed on its isomer, 2,6-Dibromo-4-fluoroaniline (B1582199) . researchgate.net The data for this isomer illustrates the type of detailed information that can be obtained from such an analysis. Crystals of 2,6-Dibromo-4-fluoroaniline were grown from propanol (B110389) and analyzed at 200 K. researchgate.net The study revealed the following crystallographic parameters:
| Parameter | Value (for 2,6-Dibromo-4-fluoroaniline) | Reference |
|---|---|---|
| Chemical Formula | C₆H₄Br₂FN | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 17.0332(5) | researchgate.net |
| b (Å) | 4.34070(10) | researchgate.net |
| c (Å) | 21.9732(5) | researchgate.net |
| β (°) | 109.6910(10) | researchgate.net |
| Volume (ų) | 1529.61(7) | researchgate.net |
| Z (Molecules per unit cell) | 8 | researchgate.net |
Such a study for this compound would similarly reveal its solid-state conformation and how the molecules pack together, including any hydrogen bonding involving the amine group or other non-covalent interactions.
Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound, separate it from structural isomers, and monitor the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a sharp, single peak would indicate a high degree of purity. The retention time is characteristic of the compound under specific conditions. HPLC is also highly effective for separating this compound from other isomers that may be present as impurities from the synthesis process.
Gas Chromatography (GC): As a reasonably volatile compound, this compound can also be analyzed by GC. The sample is vaporized and passed through a capillary column. Its purity is determined by the presence of a single peak in the resulting chromatogram. GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides both separation and structural identification of the main product and any minor impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot (visualized under UV light) can be tracked. The retention factor (Rf) value is characteristic of the compound in a given solvent system.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Multi-Component and Domino Reactions
2,4-Dibromo-6-fluoroaniline's utility as a versatile precursor is highlighted in its potential application in multi-component reactions (MCRs) and domino reactions. These efficient synthetic strategies allow for the construction of complex molecular architectures in a single step from three or more reactants. The presence of multiple reactive sites on the this compound ring—the amino group and the two bromine atoms—offers a unique opportunity for diverse chemical transformations.
While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions are still emerging in the literature, the fundamental principles of these reactions suggest its suitability. The Ugi reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The amino group of this compound could readily participate as the amine component in such reactions. Similarly, the Passerini reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, could potentially be adapted to incorporate this versatile aniline (B41778) derivative.
Domino reactions, which involve a cascade of intramolecular transformations, represent another area where this compound can serve as a valuable starting material. The strategic placement of the bromine and fluorine substituents can influence the regioselectivity of these cascade sequences, leading to the formation of intricate polycyclic systems.
Synthesis of Novel Heterocyclic Compounds and Complex Organic Architectures
The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry, and this compound provides a robust starting point for creating a variety of these essential structures. The reactivity of the amino group and the potential for cross-coupling reactions at the C-Br bonds make it a valuable precursor for a range of heterocyclic systems.
Table 1: Heterocyclic Systems Potentially Synthesized from this compound
| Heterocyclic System | Potential Synthetic Route |
| Quinazolinones | Cyclocondensation reactions involving the amino group and a suitable carboxylic acid derivative, followed by further functionalization. |
| Triazoles | Cycloaddition reactions involving the formation of an azide (B81097) from the amino group, followed by reaction with an alkyne. |
| Pyridines | Condensation reactions with 1,3-dicarbonyl compounds or related synthons. |
For example, the synthesis of quinazolinone derivatives, which are known for their broad spectrum of biological activities, can be envisioned starting from this compound. A general approach involves the reaction of the aniline with an anthranilic acid derivative or a related precursor, followed by cyclization. The bromine atoms on the resulting quinazolinone scaffold can then be further functionalized to generate a library of novel compounds.
Precursor in the Development of Advanced Pharmaceutical Intermediates and Potential Drug Candidates
Halogenated anilines are privileged structures in medicinal chemistry, frequently appearing in the core of various therapeutic agents. The presence of bromine and fluorine atoms in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. These halogens can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.
A notable example of a related compound, 2-bromo-6-fluoroaniline (B133542), serves as a key intermediate in the synthesis of Letermovir, an antiviral drug used for the prevention of cytomegalovirus (CMV) infection. google.com This underscores the potential of bromo-fluoroaniline scaffolds in the development of new pharmaceuticals. While specific drug candidates derived directly from this compound are not yet widely reported, its structural motifs are of significant interest to medicinal chemists.
Research into the synthesis of novel bioactive molecules often involves the use of versatile building blocks that allow for the rapid generation of diverse chemical libraries. The reactivity of this compound makes it an ideal candidate for such endeavors, with the potential to contribute to the discovery of new treatments for a range of diseases.
Utilization in Agrochemical and Specialty Chemical Development
The development of effective and selective agrochemicals, such as herbicides and fungicides, is crucial for modern agriculture. Halogenated aromatic compounds have a long history of use in this sector, and this compound represents a promising scaffold for the design of new crop protection agents. The specific substitution pattern of this compound can lead to molecules with novel modes of action and improved environmental profiles.
The synthesis of agrochemicals often involves the construction of complex molecules through a series of chemical transformations. The ability to introduce the 2,4-dibromo-6-fluoroanilino moiety into a larger molecular framework provides a powerful tool for agrochemical researchers.
In the realm of specialty chemicals, this compound can be used as a monomer or an intermediate in the production of high-performance polymers and other advanced materials. The presence of halogen atoms can impart desirable properties such as flame retardancy and thermal stability to the resulting products.
Exploration in Functional Materials and Dye Chemistry
The unique electronic properties conferred by the fluorine and bromine substituents make this compound an intriguing candidate for the development of functional materials. These materials, which include organic light-emitting diodes (OLEDs), sensors, and electroactive polymers, rely on the precise control of their molecular structure to achieve desired performance characteristics.
The aniline core of this compound can be readily incorporated into larger conjugated systems, which are the basis for many organic electronic materials. The bromine atoms also provide convenient handles for further modification through cross-coupling reactions, allowing for the fine-tuning of the material's electronic and optical properties.
In the field of dye chemistry, anilines are fundamental precursors for the synthesis of azo dyes, a large and commercially important class of colorants. nih.govresearchgate.netjbiochemtech.comjchemrev.comnih.gov The diazotization of the amino group of this compound, followed by coupling with a suitable aromatic partner, would lead to the formation of novel azo dyes. The halogen substituents would be expected to influence the color and fastness properties of these dyes, potentially leading to new and improved colorants for various applications.
Biological Activity and Mechanistic Pharmacology of 2,4 Dibromo 6 Fluoroaniline Derivatives
In Vitro and In Vivo Bioactivity Screening of Synthesized Derivatives
The biological evaluation of synthesized compounds is a critical step in the drug discovery process. For derivatives of 2,4-Dibromo-6-fluoroaniline, this involves a battery of screening assays to determine their efficacy against various biological targets.
Assessment of Antimicrobial Properties (e.g., Antifungal, Antibacterial Activity)
Halogenated compounds are well-known for their antimicrobial potential. Research into related fluorinated and brominated aniline (B41778) derivatives has demonstrated significant activity against a range of microbial pathogens.
Antibacterial Activity: Studies on various aniline derivatives have revealed their capacity to inhibit bacterial growth and biofilm formation. For instance, certain trifluoro-anilines have shown potent antibacterial and antibiofilm properties against pathogenic Vibrio species. researchgate.net Specifically, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) were effective against V. parahaemolyticus and V. harveyi. researchgate.net ACNBF and ITFMA exhibited minimum inhibitory concentrations (MICs) of 100 µg/mL and 50 µg/mL, respectively, against planktonic cells and were found to disrupt the bacterial cell membrane. researchgate.netnih.gov Furthermore, 6-bromoindolglyoxylamide polyamine derivatives have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov One derivative, featuring a spermine chain, was particularly potent, with its mechanism attributed to the rapid permeabilization and depolarization of bacterial membranes in both Gram-positive and Gram-negative bacteria. nih.gov
Antifungal Activity: The antifungal potential of halogenated derivatives has also been a subject of investigation. A series of 6-bromo derivatives of indolglyoxylamides showed moderate to excellent antifungal properties. nih.gov Similarly, novel 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives bearing a thioether moiety have been synthesized and evaluated for their antifungal activities against various phytopathogenic fungi, with many compounds exhibiting obvious efficacy against different species of Botrytis cinerea. frontiersin.org Studies on 6-substituted amiloride and hexamethylene amiloride (HMA) analogs also identified compounds with broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.gov
| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL | researchgate.net |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL | researchgate.net |
| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli (UPEC) | 100 µg/mL | researchgate.net |
| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli (UPEC) | 200 µg/mL | researchgate.net |
| 5(6)-fluoroindole derivative (32a) | Gram-negative bacteria | 12.5 µg/mL | nih.gov |
| 5(6)-fluoroindole derivative (32a) | Gram-positive bacteria | 25 µg/mL | nih.gov |
Exploration of Potential Anticancer Activities
The unique electronic properties conferred by fluorine and bromine atoms make derivatives of this compound attractive candidates for anticancer drug development. Fluorine-containing compounds are frequently used as anticancer drugs. researchgate.net
Several studies have highlighted the anticancer potential of fluoroaniline (B8554772) derivatives. For example, fluoro substituted-anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone have been synthesized and evaluated for their in-vitro cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net Among these, compounds designated L2 and L3 showed significant activity with IC50 values of 28.42±3.1 μg/mL and 29.38±3.2 μg/mL, respectively, compared to the standard drug Adriamycin (15.28±3.4 μg/mL). researchgate.net In another study, 4-fluoroindoline derivatives displayed potent PERK inhibitory activity, with IC50 values ranging from 0.5 to 2.5 nM. nih.gov The introduction of a fluorine atom in one derivative resulted in a 3-fold increase in PERK inhibitory activity compared to its non-fluorinated counterpart. nih.gov Furthermore, novel 1,2,4-triazole derivatives of diacetyl betulin have been investigated, with one compound, Bet-TZ1, showing the highest cytotoxicity against the A375 melanoma cell line with an IC50 of 22.41 µM after 48 hours. mdpi.com
| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Hydroxybenzoquinone-fluoroaniline derivative (L2) | MCF-7 (Breast Cancer) | 28.42±3.1 μg/mL | researchgate.net |
| Hydroxynaphthoquinone-fluoroaniline derivative (L3) | MCF-7 (Breast Cancer) | 29.38±3.2 μg/mL | researchgate.net |
| 4-fluoroindoline derivative (24a) | PERK Enzyme Inhibition | 0.8 nM | nih.gov |
| Indole derivative (34b) | A549 (Lung Cancer) | 0.8 µM | nih.gov |
| Betulin-1,2,4-triazole derivative (Bet-TZ1) | A375 (Melanoma) | 22.41 µM | mdpi.com |
Investigation of Other Pharmacological Activities (e.g., Kinase Inhibition, AMPA Receptor Modulation)
Beyond antimicrobial and anticancer effects, derivatives of halogenated anilines are being explored for a variety of other pharmacological activities.
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and neuroinflammatory conditions. nih.gov Consequently, they are major targets for drug development. The incorporation of fluorine atoms is a common strategy in the design of kinase inhibitors to enhance properties like metabolic stability and binding affinity. nih.gov For example, Binimetinib, a selective inhibitor of MEK1 and MEK2, is synthesized from a 2-fluoroaniline (B146934) derivative. nih.gov Similarly, the design of Sotorasib, a KRASG12C inhibitor, involves a fluorine atom on a core ring structure to improve pharmacokinetic properties. nih.gov
AMPA Receptor Modulation: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. nih.gov Their dysfunction is linked to several neurological disorders, making them important therapeutic targets. nih.gov Negative allosteric modulators of the AMPA receptor, such as 2,3-benzodiazepines and quinoxalin-4-one derivatives, bind to the transmembrane domain of the receptor. nih.gov Molecular docking and dynamics studies have been used to analyze the binding modes of these modulators, providing a framework for the rational design of new therapeutics targeting AMPA receptors. nih.govnih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Computational methods, particularly molecular docking, are invaluable for understanding how these derivatives exert their biological effects at a molecular level.
Identification of Putative Biological Targets (e.g., Enzymes, Receptors, DNA)
Molecular docking simulations help to identify the likely biological targets of a compound by predicting how it might bind to the active site of a known protein. For antimicrobial drug candidates, enzymes involved in bacterial cell wall synthesis, such as UDP-N-acetylmuramate-L-alanine ligase (MurC), and fungal enzymes like lanosterol 14α-demethylase, are common targets. nih.gov For anticancer agents, docking studies have identified targets such as the B-raf protein for melanoma and the PERK enzyme. nih.govresearchgate.net In the context of neurological activity, the AMPA receptor itself is a key target, with docking studies confirming binding sites for modulators within its transmembrane domain. nih.gov
Analysis of Binding Affinities and Interaction Modes
Molecular docking provides quantitative estimates of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and visualizes the specific interactions between the ligand and the protein. Studies on fluoroaniline derivatives of hydroxybenzoquinone revealed a high binding score of -10.66 kcal/mol for one compound with its target enzyme, which was superior to the standard drug adriamycin (-9.58 kcal/mol). researchgate.net The analysis of these interactions typically reveals the importance of hydrogen bonds and pi-stacked interactions in stabilizing the ligand-protein complex. nih.gov For instance, docking simulations of a potent thiosemicarbazide derivative against Mtb-KatG showed a tight binding to the active site with a high docking score, indicating its potential as an effective inhibitor. researchgate.net These computational insights are crucial for optimizing lead compounds to enhance their potency and selectivity.
Mechanistic Elucidation of Observed Biological Effects
The biological activities of this compound derivatives are intrinsically linked to their molecular structure, which allows for various interactions with biological macromolecules. The elucidation of these mechanisms is crucial for understanding their therapeutic potential and for the rational design of new, more effective agents. Computational methods, particularly molecular docking, have become indispensable tools for predicting and analyzing the binding of these derivatives to the active sites of proteins, such as enzymes and receptors.
Molecular docking simulations can predict the binding affinity and orientation of a ligand (in this case, a this compound derivative) within the active pocket of a target protein. For instance, studies on structurally related fluoroaniline derivatives have shown their potential to act as inhibitors of specific enzymes implicated in disease pathways. The binding energy values calculated from these simulations provide a quantitative measure of the binding affinity, with lower energy scores typically indicating a more stable and potent interaction.
The interactions between the derivatives and the protein are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The specific atoms and functional groups on the this compound scaffold that participate in these interactions can be identified through detailed analysis of the docked poses. For example, the amino group and the halogen atoms can act as hydrogen bond donors or acceptors, or participate in halogen bonding, thereby anchoring the molecule within the active site and eliciting a biological response.
Table 1: Example of Molecular Docking Analysis for a Hypothetical this compound Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond |
| Protease B | -7.2 | VAL104, ILE50 | Hydrophobic Interaction |
| Receptor C | -9.1 | SER222, ASN198 | Hydrogen Bond, Halogen Bond |
Computational Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET Profiling)
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for further development. In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have emerged as powerful tools to screen large libraries of compounds and prioritize those with favorable drug-like properties. dergipark.org.tr These computational models can significantly reduce the time and cost associated with experimental ADMET studies.
ADMET profiling of this compound derivatives can be performed using various open-source and commercial software platforms that employ quantitative structure-activity relationship (QSAR) models and other machine learning algorithms. These tools predict a wide range of properties based on the chemical structure of the molecule.
Key ADMET Parameters Predicted Computationally:
Absorption: Parameters such as solubility in water, permeability through the intestinal wall (e.g., Caco-2 permeability), and plasma protein binding are predicted to estimate the extent of oral absorption.
Distribution: The volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB) are key parameters that determine the distribution of the compound throughout the body.
Metabolism: The prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes is crucial for assessing potential drug-drug interactions.
Excretion: The total clearance and the likely routes of excretion (e.g., renal or hepatic) can be estimated.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).
The results of an in silico ADMET analysis provide a comprehensive profile of the drug-like properties of a compound and can help identify potential liabilities early in the drug discovery process. This information allows medicinal chemists to prioritize compounds for synthesis and experimental testing, and to guide the modification of structures to improve their ADMET profiles.
Table 2: Representative Predicted ADMET Properties for a Generic this compound Derivative
| ADMET Property | Predicted Value/Classification | Interpretation |
| Absorption | ||
| Aqueous Solubility | Moderately Soluble | Favorable for oral absorption |
| Caco-2 Permeability | High | Likely to be well-absorbed from the intestine |
| Human Intestinal Absorption | > 90% | High probability of good oral bioavailability |
| Plasma Protein Binding | High | May have a longer duration of action |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects |
| Volume of Distribution (Vd) | Moderate | Distributed in tissues as well as plasma |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| CYP3A4 Inhibitor | Yes | Potential for interactions with co-administered drugs |
| Excretion | ||
| Total Clearance | Low | May have a longer half-life |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations |
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage |
Environmental Behavior and Degradation Pathways of Halogenated Anilines
Environmental Occurrence and Distribution in Aquatic and Terrestrial Matrices
Halogenated anilines (HAs) are synthetic aromatic compounds that are not naturally occurring, with rare exceptions from some marine organisms. rsc.org Their presence in the environment is primarily a result of anthropogenic activities. mdpi.com They are used extensively as intermediates in the manufacturing of a wide range of products, including dyes, pharmaceuticals, pesticides (herbicides, insecticides), and polymers. nih.govacs.org
The release of these compounds into the environment can occur through various pathways:
Industrial Effluents: Direct discharge from manufacturing plants is a primary source of contamination in nearby water bodies. nih.govresearchgate.net
Agricultural Runoff: The use of pesticides derived from halogenated anilines leads to their distribution in soil and subsequent runoff into surface and groundwater.
Waste Disposal: Improper disposal of industrial and consumer products containing these compounds contributes to their presence in landfills and leachates. europa.eu
Once released, halogenated anilines can be found in various environmental compartments. Their distribution is governed by their physicochemical properties, such as water solubility and soil adsorption coefficients. For instance, chloroanilines have been detected in wastewater treatment plant effluents, river water, and groundwater at concentrations ranging from nanograms to micrograms per liter. mdpi.comnih.gov Similarly, fluorinated anilines, used in pharmaceuticals and agrochemicals, are found in environments impacted by industrial and agricultural activities. acs.orgnih.gov Due to the reactivity of the aromatic amino group, anilines are expected to bind to humus and organic matter in soil, which can reduce their mobility. nih.gov
Biotransformation and Microbial Degradation Mechanisms
The biodegradation of halogenated anilines is a key process in their environmental removal, although it can be slow and challenging due to the stability of the carbon-halogen bond. nih.gov The number, type, and position of the halogen substituents significantly influence the compound's recalcitrance. nih.gov
Aerobic Degradation:
Under aerobic conditions, microbial degradation is typically initiated by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it susceptible to cleavage. nih.gov
Dioxygenases: These enzymes introduce two hydroxyl groups. For chloroanilines, this can lead to the formation of halogenated catechols, which are further degraded. nih.gov An alternative pathway involves initial dechlorination to produce aniline (B41778), which is then converted to catechol by aniline dioxygenase. nih.gov
Monooxygenases: These enzymes introduce a single hydroxyl group. In the degradation of 3-fluoroaniline (B1664137) by a Rhizobium species, a monooxygenase was found to catalyze an initial defluorination step, forming 3-aminophenol. researchgate.net
Studies on fluoroanilines show that the extent of fluorination impacts biodegradability. For example, the enrichment time required for a mixed bacterial culture to degrade fluoroanilines increased with the number of fluorine substitutes, taking 26 days for 4-fluoroaniline (B128567), 51 days for 2,4-difluoroaniline, and 165 days for 2,3,4-trifluoroaniline. nih.gov This suggests that 2,4-Dibromo-6-fluoroaniline would likely be highly persistent.
Several bacterial genera have been identified with the capability to degrade halogenated anilines.
Interactive Data Table: Microbial Degradation of Fluoroanilines
| Compound | Degrading Organism(s) | Max. Specific Degradation Rate (mg g VSS⁻¹ h⁻¹) | Key Findings |
| 2-Fluoroaniline (B146934) (2-FA) | Mixed Culture (Novosphingobium, Bradyrhizobium, Aquaspirillum, etc.) | 21.23 ± 0.91 | Complete removal (100%) and high defluorination (87.0%) achieved after 58 days of acclimation. tandfonline.com |
| 3-Fluoroaniline (3-FA) | Mixed Culture (Ochrobactrum, Aquaspirillum, Lachnobacterium, etc.) | 11.75 ± 0.99 | High removal (95.3%) and defluorination (89.3%) achieved after 43 days of acclimation. tandfonline.com |
| 4-Fluoroaniline (4-FA) | Mixed Culture | 22.48 ± 0.55 | Complete degradation achieved; required the shortest enrichment time among tested fluoroanilines. nih.gov |
| 2,4-Difluoroaniline (2,4-DFA) | Mixed Culture | 15.27 ± 2.04 | Inoculum source significantly impacted degradation efficiency and acclimation time (7 to >21 days). proquest.comnih.gov |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | Mixed Culture | 8.84 ± 0.93 | Required the longest enrichment time (165 days), showing increased persistence with higher fluorination. nih.gov |
Anaerobic Degradation:
Under anaerobic conditions, different degradation pathways are utilized. Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a common mechanism. A novel pathway observed for 3,4-dihaloanilines involves an initial reductive deamination, removing the amino group to form a dihalobenzene intermediate before further degradation proceeds. researchgate.net
Photodegradation Pathways and Products
Photodegradation is another significant pathway for the transformation of halogenated anilines in aquatic environments. These compounds can absorb sunlight, particularly UV radiation, which can lead to their decomposition. nih.gov
The process is often mediated by photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. nih.gov Studies on aniline have shown that its photodegradation rate is significantly accelerated in the presence of microalgae, which promote the generation of these ROS. nih.govresearchgate.net
The direct photolysis of the carbon-halogen (C-X) bond can also occur. The energy required to break this bond depends on the halogen, with the bond strength order being C-F > C-Cl > C-Br > C-I. This indicates that the carbon-bromine bonds in this compound would be more susceptible to cleavage by sunlight than the highly stable carbon-fluorine bond. The degradation of brominated compounds can result in the formation of less brominated, and potentially more toxic, byproducts. nih.gov
Assessment of Environmental Impact and Persistence of Halogenated Aromatic Amines
Halogenated aromatic amines are a class of environmental pollutants of significant concern due to their persistence, potential for bioaccumulation, and toxicity. mdpi.comfapu.de
Persistence and Bioaccumulation:
The persistence of these compounds is directly related to the strength of the carbon-halogen bond and their resistance to microbial degradation. nih.gov Brominated compounds, in particular, are known to be persistent and can accumulate in the environment. nih.govfapu.de While some fluoroanilines are biodegradable, the process can require long acclimation periods, and increasing halogenation generally leads to greater persistence. nih.govresearchgate.net The potential for bioaccumulation in aquatic organisms for compounds like 4-fluoroaniline is considered low based on its bioconcentration factor (BCF). nih.gov
Toxicity:
Halogenated anilines exhibit varying levels of toxicity to different organisms. researchgate.net Aquatic ecosystems are particularly at risk, as these compounds can be toxic to fish, invertebrates, and microorganisms, potentially leading to reduced biodiversity. mdpi.com Studies have shown that crustaceans are often more sensitive to anilines than bacteria and protozoa. researchgate.net The toxicity of these compounds can cause a range of adverse effects, including damage to organs and potential carcinogenicity. aarti-industries.comepa.gov
Interactive Data Table: Aquatic Toxicity of Selected Anilines
| Compound | Organism | Test Duration | Endpoint | Toxicity Value (mg L⁻¹) |
| Aniline | Daphnia magna (Crustacean) | 48 h | EC50 | 0.64 |
| 2-Chloroaniline | Daphnia magna (Crustacean) | 48 h | EC50 | 3.5 |
| 4-Chloroaniline | Daphnia magna (Crustacean) | 48 h | EC50 | 1.8 |
| 3,5-Dichloroaniline | Daphnia magna (Crustacean) | 48 h | EC50 | 0.33 |
| Aniline | Aliivibrio fischeri (Bacteria) | 0.5 h | EC50 | 13 |
| 4-Chloroaniline | Aliivibrio fischeri (Bacteria) | 0.5 h | EC50 | 20 |
| Aniline | Pimephales promelas (Fish) | 96 h | LC50 | 65.5 |
| 4-Fluoroaniline | Pimephales promelas (Fish) | 96 h | LC50 | 4.3 |
EC50: The concentration causing an effect in 50% of the test population. LC50: The concentration causing death in 50% of the test population. Data compiled from multiple sources. researchgate.netwaterquality.gov.au
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2,4-Dibromo-6-fluoroaniline, and how are reaction conditions controlled?
- Methodology : Bromination of 6-fluoroaniline derivatives using sodium hypochlorite (NaClO) or brominating agents (e.g., HBr/H₂O₂) under acidic conditions (HCl) at 45–50°C for 3–4 hours. Molar ratios (e.g., n(aniline):n(NaBrO):n(HCl) = 1:1.5:4.5) are critical for regioselectivity and yield optimization. Monitor reaction progress via TLC or HPLC .
- Key Parameters : Temperature control prevents over-bromination; excess HCl ensures protonation of the amine group to direct electrophilic substitution .
Q. How is this compound characterized using basic spectroscopic techniques?
- Analytical Workflow :
Melting Point : Confirm purity (mp: 62–64°C) .
NMR : Use H and C NMR to identify aromatic protons (δ ~6.5–7.5 ppm) and substituent effects. F NMR detects fluorine environment shifts .
IR : Identify N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Storage : In sealed containers under dry, ventilated conditions away from oxidizers.
- Emergency Measures : For skin contact, rinse with water ≥15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of fluoroaniline derivatives be addressed?
- Mechanistic Insight : Fluorine’s strong electron-withdrawing effect directs bromination to the para position relative to itself. Steric hindrance from existing substituents (e.g., bromine at position 2) further guides selectivity. Computational modeling (DFT) predicts reactive sites .
- Experimental Optimization : Use low temperatures (≤50°C) and controlled stoichiometry to minimize competing reactions .
Q. What advanced techniques resolve spectral contradictions in structural elucidation?
- 2D NMR (COSY, NOESY) : Differentiates overlapping aromatic signals.
- X-ray Crystallography : SHELXL refines crystal structures (e.g., space group, unit cell parameters) to confirm substitution patterns. Example: Aromatic C-Br bond lengths (~1.89 Å) and angles validate geometry .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 268.92) and isotopic patterns for Br/F .
Q. How does this compound serve as a precursor in fluorinated building blocks?
- Applications :
- Suzuki Coupling : React with aryl boronic acids to synthesize biaryl fluorophores.
- Pharmaceutical Intermediates : Introduce fluorine into heterocycles (e.g., quinazolines) for enhanced bioavailability .
Q. How do decomposition pathways of this compound impact experimental design?
- Thermal Stability : Decomposes above 200°C, releasing HBr and HF. Use inert atmospheres (N₂/Ar) during high-temperature reactions.
- Combustion Products : CO and NOx detected via GC-MS; mitigate with scrubbers in exhaust systems .
Data Contradiction Analysis
Q. Conflicting melting points reported in literature: How to troubleshoot?
- Root Causes : Impurities (e.g., residual solvents), polymorphic forms, or measurement errors.
- Resolution : Recrystallize from ethanol/water mixture; compare DSC thermograms with pure standards .
Q. Discrepancies in bromination yields: What variables are most influential?
- Critical Factors :
Reagent Purity : Hypobromous acid (HOBr) vs. NaBrO affects reactivity.
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
